molecular formula C16H11ClN2O2 B11836536 Quinolin-8-yl (3-chlorophenyl)carbamate CAS No. 14628-08-1

Quinolin-8-yl (3-chlorophenyl)carbamate

Cat. No.: B11836536
CAS No.: 14628-08-1
M. Wt: 298.72 g/mol
InChI Key: RPKVZILEJLGVFL-UHFFFAOYSA-N
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Description

Quinolin-8-yl (3-chlorophenyl)carbamate is a chemical compound with the molecular formula C16H11ClN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl (3-chlorophenyl)carbamate typically involves the reaction of quinolin-8-ol with 3-chlorophenyl isocyanate. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl (3-chlorophenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Quinolin-8-yl (3-chlorophenyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Quinolin-8-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolinyl (2-chlorophenyl)carbamate
  • 8-Quinolinyl (4-chlorophenyl)carbamate
  • 8-Quinolinyl (2,3-dichlorophenyl)carbamate
  • 8-Quinolinyl (2,4-dichlorophenyl)carbamate

Uniqueness

Quinolin-8-yl (3-chlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s ability to interact with molecular targets and its overall stability .

Properties

CAS No.

14628-08-1

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

quinolin-8-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C16H11ClN2O2/c17-12-6-2-7-13(10-12)19-16(20)21-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H,19,20)

InChI Key

RPKVZILEJLGVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)NC3=CC(=CC=C3)Cl)N=CC=C2

Origin of Product

United States

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